REACTION_SMILES
|
[CH3:48][Si:49]([N-:52][Si:50]([CH3:51])([CH3:53])[CH3:54])([CH3:55])[CH3:56].[CH:1]1([P:2]([CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]2-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1.[Cl:26][c:27]1[cH:28][cH:29][c:30]([O:33][c:34]2[n:35][cH:36][cH:37][cH:38][c:39]2-[c:40]2[n:41][c:42]([S:46][CH3:47])[n:43][cH:44][cH:45]2)[cH:31][n:32]1.[Li+:57].[O:102]=[C:103]([CH:104]=[CH:105][c:106]1[cH:107][cH:108][cH:109][cH:110][cH:111]1)[CH:112]=[CH:113][c:114]1[cH:115][cH:116][cH:117][cH:118][cH:119]1.[O:58]1[CH2:59][CH2:60][O:61][CH2:62][CH2:63]1.[O:66]=[C:67]([CH:68]=[CH:69][c:70]1[cH:71][cH:72][cH:73][cH:74][cH:75]1)[CH:76]=[CH:77][c:78]1[cH:79][cH:80][cH:81][cH:82][cH:83]1.[O:84]=[C:85]([CH:86]=[CH:87][c:88]1[cH:89][cH:90][cH:91][cH:92][cH:93]1)[CH:94]=[CH:95][c:96]1[cH:97][cH:98][cH:99][cH:100][cH:101]1.[Pd:64].[Pd:65]>>[c:27]1([NH2:52])[cH:28][cH:29][c:30]([O:33][c:34]2[n:35][cH:36][cH:37][cH:38][c:39]2-[c:40]2[n:41][c:42]([S:46][CH3:47])[n:43][cH:44][cH:45]2)[cH:31][n:32]1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
c1ccc(-c2ccccc2P(C2CCCCC2)C2CCCCC2)cc1
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Name
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CSc1nccc(-c2cccnc2Oc2ccc(Cl)nc2)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSc1nccc(-c2cccnc2Oc2ccc(Cl)nc2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(C=Cc1ccccc1)C=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(C=Cc1ccccc1)C=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(C=Cc1ccccc1)C=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1nccc(-c2cccnc2Oc2ccc(N)nc2)n1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |